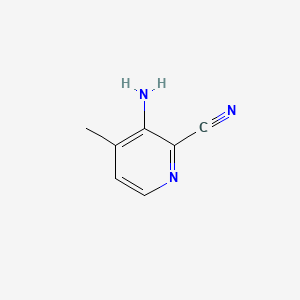

3-Amino-4-methylpicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-10-6(4-8)7(5)9/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCUMFOTLCXWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profile of 3 Amino 4 Methylpicolinonitrile

Reactions at the Nitrile Group

Elaboration of the Nitrile Group into Diverse Functionalities

The nitrile group at the C2 position of the pyridine (B92270) ring is a versatile functional handle that can be converted into a wide array of other functionalities. Its transformations are key to elaborating the core structure of 3-Amino-4-methylpicolinonitrile into more complex target molecules. The cyano group provides a synthetic gateway to various functional groups including amines, amides, carboxylic acids, and aldehydes. acs.orgnih.govacs.org

Reduction to Aldehydes and Amines: The nitrile can undergo partial reduction to an imine intermediate, which is then hydrolyzed upon acidic workup to yield the corresponding aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). nih.gov Subsequent reductive amination of the resulting aldehyde provides a pathway to secondary amines. nih.gov Complete reduction of the nitrile group, typically using stronger reducing agents or catalytic hydrogenation, affords the primary amine. smolecule.com

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding picolinamide, while more forcing conditions can lead to the complete hydrolysis to 3-Amino-4-methylpicolinic acid. smolecule.com

Conversion to Other Nitrogen-Containing Heterocycles: The nitrile group is a valuable precursor for the construction of various nitrogen-containing heterocycles. For instance, it can react with hydroxylamine (B1172632) to form an amidoxime (B1450833) or participate in cycloaddition reactions to build more complex ring systems like triazoles. acs.orgnih.govnih.gov

Table 1: Representative Transformations of the Nitrile Group

| Starting Material | Reagent(s) | Resulting Functional Group | Reference(s) |

|---|

Transformations Involving the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that governs its reactivity. The presence of the activating amino group and the deactivating nitrile group influences the regioselectivity of various transformations.

Nucleophilic Substitution Reactions

While this compound itself does not possess a typical leaving group on the pyridine ring, its derivatives can readily participate in nucleophilic aromatic substitution (SNAr) reactions. For these reactions to proceed, the pyridine ring must typically be substituted with a good leaving group, such as a halogen. For example, related brominated picolonitriles demonstrate that the bromine atom can be displaced by various nucleophiles. smolecule.com

Another important reaction for electron-deficient heterocycles is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This methodology allows for the formal substitution of a hydrogen atom on the ring with a nucleophile. In the context of substituted nitropyridines, VNS is known to occur ortho and para to the nitro group. organic-chemistry.org Given the electron-withdrawing nature of the nitrile group in this compound, similar reactivity could be anticipated, allowing for the introduction of substituents at positions ortho or para to the cyano group, provided the conditions are suitable and the amino group's directing effects are considered.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyridine rings. eie.gr To utilize this compound in such reactions, it would typically first be converted to a derivative bearing a handle suitable for cross-coupling, most commonly a halogen (Cl, Br, I) or a triflate group.

Once halogenated, the resulting halo-picolinonitrile can undergo a variety of coupling reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the synthesis of more complex diamino-pyridine structures. nih.gov

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to install alkynyl groups, which are themselves versatile functional handles. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted vinylpyridines. eie.gr

Table 2: Potential Cross-Coupling Reactions on Halogenated Derivatives

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | nih.gov |

| Buchwald-Hartwig | R₂NH | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Base | C-N | nih.gov |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) | nih.gov |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C (vinyl) | eie.gr |

Functionalization of the Methyl Group

The methyl group at the C4 position of the pyridine ring is another site for synthetic elaboration. The acidity of the methyl protons is increased due to their position on the electron-deficient pyridine ring, allowing for deprotonation with a strong base to form a nucleophilic benzylic-type anion. This anion can then react with various electrophiles.

Furthermore, the methyl group can undergo radical-mediated functionalization. For instance, methods involving N-iodosulfonamides have been developed for the chemoselective functionalization of unactivated methyl groups through radical-mediated iodination and subsequent substitution. nih.gov While specific examples on this compound are not prevalent, the general reactivity of picolines suggests that reactions such as oxidation to the corresponding carboxylic acid or aldehyde, or halogenation under radical conditions, are feasible synthetic transformations.

Spectroscopic Characterization and Structural Elucidation of 3 Amino 4 Methylpicolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful method for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 3-Amino-4-methylpicolinonitrile can be confirmed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the two protons on the pyridine (B92270) ring, the protons of the methyl group, and the protons of the amino group.

Aromatic Protons: The pyridine ring features two protons, H-5 and H-6. Due to the electron-withdrawing nature of the nitrogen atom and the cyano group, these protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The proton at the H-6 position, being adjacent to the ring nitrogen, is expected to be the most downfield. These two protons should appear as a pair of doublets due to coupling with each other.

Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. The chemical shift of this peak can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of 4.0 to 6.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to C-4 are expected to produce a sharp singlet in the upfield region, typically around 2.2 to 2.5 ppm.

For comparative purposes, the experimental ¹H NMR data for the structurally analogous compound, 3-Hydroxy-4-methylpicolinonitrile , is presented below. The substitution of the amino group with a hydroxyl group results in predictable changes, mainly affecting the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 3-Hydroxy-4-methylpicolinonitrile | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CH₃ | ~2.3 | 2.36 | Singlet (s) | N/A |

| -NH₂ | ~4.5 - 5.5 (broad) | N/A | Broad Singlet (br s) | N/A |

| -OH | N/A | 6.08 (broad) | Broad Singlet (br s) | N/A |

| H-5 | ~7.2 | 7.32 | Doublet (d) | ~5.0 |

| H-6 | ~8.0 | 8.20 | Doublet (d) | ~5.0 |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

Aromatic Carbons: The five carbons of the pyridine ring will have chemical shifts in the downfield region (110-160 ppm). The carbon bearing the amino group (C-3) and the carbon adjacent to the nitrogen (C-6) are particularly noteworthy.

Nitrile Carbon (-CN): The carbon of the cyano group typically appears in a distinct region of the spectrum, around 115-120 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal will be found in the upfield region, generally between 15 and 25 ppm.

The experimental ¹³C NMR data for 3-Hydroxy-4-methylpicolinonitrile provides a strong basis for predicting the spectrum of the amino-substituted target. The primary difference would be observed at C-3, where the amino group's electronic effect would alter the chemical shift compared to the hydroxyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 3-Hydroxy-4-methylpicolinonitrile |

|---|---|---|

| -CH₃ | ~16 | 15.8 |

| -CN | ~117 | 115.5 |

| C-2 | ~120 | 120.3 |

| C-5 | ~129 | 129.7 |

| C-4 | ~138 | 136.2 |

| C-6 | ~145 | 143.5 |

| C-3 | ~152 | 155.5 |

Two-dimensional (2D) NMR experiments would be employed to unequivocally assign all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the H-5 and H-6 protons, confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the methyl proton signal to the methyl carbon signal, and the H-5 and H-6 proton signals to their respective carbon signals (C-5 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include the methyl protons showing correlations to C-3, C-4, and C-5, which would firmly establish the position of the methyl group relative to the amino group and the rest of the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band corresponding to the nitrile group (C≡N) stretch is a key diagnostic feature and is expected in the range of 2220-2260 cm⁻¹. The experimental value for the analogue 3-Hydroxy-4-methylpicolinonitrile is found at 2233 cm⁻¹, and a similar value is expected for the amino compound.

N-H Bending: The scissoring bend of the primary amine is expected to appear in the 1590-1650 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring stretching vibrations will produce several bands in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2260 | Sharp, Strong |

| N-H Bend | -NH₂ | 1590 - 1650 | Medium-Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. According to the rule of mutual exclusion, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

C≡N Stretching: The nitrile stretch, while strong in the IR, is also typically a strong and sharp band in the Raman spectrum, providing a confirmatory signal.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted pyridine ring is often a very prominent and sharp band in the Raman spectrum, typically appearing around 1000 cm⁻¹. This provides an excellent fingerprint for the aromatic core.

Symmetry: For molecules with a center of symmetry, vibrations are either IR or Raman active, but not both. While this compound lacks a center of symmetry, the relative intensities of bands will still differ significantly between the two techniques. The highly polarizable C≡N bond and the symmetric vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum.

Theoretical and Computational Investigations of 3 Amino 4 Methylpicolinonitrile

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular structure, electronic properties, and reactivity of organic compounds. For 3-Amino-4-methylpicolinonitrile, these computational methods provide insights that complement experimental data, which is often scarce or difficult to obtain.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. In the context of this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable molecular geometry. These calculations optimize bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The optimized geometry provides a foundational understanding of the molecule's three-dimensional structure. From this, various electronic properties can be calculated, including the distribution of electron density, dipole moment, and electrostatic potential. These properties are crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Ab Initio Methods for Electronic Structure

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide a more detailed and sometimes more accurate description of the electronic structure of this compound. These calculations are particularly useful for understanding electron correlation effects, which can be significant in molecules with multiple bonds and lone pairs.

Calculation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods can predict vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. By comparing calculated spectra with experimental data, a more confident assignment of spectral features can be made. For instance, calculated vibrational frequencies, after appropriate scaling, can help in assigning the various vibrational modes of the molecule, such as the C≡N stretch of the nitrile group and the N-H stretches of the amino group.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the distribution of the HOMO and LUMO provides insights into the most likely sites for electrophilic and nucleophilic attack, respectively. This analysis is fundamental for predicting how the molecule will behave in chemical reactions.

Mechanistic Studies of Reactions involving Aminopicolinonitriles

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving aminopicolinonitriles, theoretical studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies. This level of detail is often inaccessible through experimental means alone. By understanding the energetics of different possible reaction pathways, the most favorable mechanism can be determined. These studies can provide valuable information on the role of catalysts, solvents, and substituent effects on the reaction outcome.

Structure-Reactivity and Structure-Property Relationship Modeling

By systematically studying a series of related aminopicolinonitrile derivatives, it is possible to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models use calculated molecular descriptors (e.g., electronic, steric, and thermodynamic properties) to predict the biological activity or physical properties of new, untested compounds. For this compound and its analogues, such models could predict their potential applications in various fields by correlating their structural features with desired properties.

Advanced Applications in Organic Synthesis and Pharmaceutical Chemistry

A Key Synthetic Intermediate for Complex Heterocyclic Systems

The structural features of 3-amino-4-methylpicolinonitrile make it an ideal starting material for the construction of a variety of complex heterocyclic systems. The presence of multiple reaction sites allows for the regioselective synthesis of diverse molecular architectures.

Building Block for Pyridine-based Scaffolds

Substituted picolinonitriles are recognized as valuable intermediates for the synthesis of 2,3,4-trisubstituted pyridines, which are common motifs in many biologically active compounds. researchgate.netchemicalbook.combldpharm.comsmolecule.com The nitrile group in this compound can be readily converted into a variety of other functional groups, including amines, amides, and carboxylic acids, providing a handle for further molecular elaboration. researchgate.netchemicalbook.combldpharm.comsmolecule.com This versatility allows for the construction of a library of pyridine-based scaffolds with diverse substitution patterns, which is a crucial aspect of modern drug discovery.

The amino group can be modified through various reactions, such as acylation or alkylation, to introduce additional diversity. These transformations, coupled with the reactivity of the nitrile group, enable the synthesis of highly functionalized pyridine (B92270) derivatives that can serve as core structures for a wide range of applications.

Precursor for Fused Ring Systems

A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems. Research has demonstrated that 3-amino-4-methylpyridines can undergo a [4+1] cyclization reaction to form 6-azaindoles, a class of fused ring systems with important biological activities. nih.govnih.govgoogle.comrsc.org This transformation typically involves the reaction of the aminopyridine with a C1-bielectrophile, leading to the formation of a new five-membered ring fused to the pyridine core. nih.gov

Furthermore, the amino and nitrile groups of this compound are suitably positioned for the construction of other fused systems, such as pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines. researchgate.netnih.govnih.govmdpi.comscirp.orgscielo.org.mx These fused heterocyclic scaffolds are present in numerous compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. nih.govmdpi.com The synthesis of these systems often involves condensation reactions with 1,2-dicarbonyl compounds or other suitable bifunctional reagents.

Role in the Synthesis of Pharmaceutical Intermediates

The structural motifs accessible from this compound are frequently found in pharmaceutically active compounds, making it a valuable intermediate in drug discovery and development.

Intermediates for Antiviral Agents

One of the most notable applications of the 3-amino-4-methylpyridine (B17607) scaffold, which can be derived from this compound, is in the synthesis of antiviral agents. Specifically, 2-chloro-3-amino-4-picoline is a key intermediate in the industrial synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. chemicalbook.comgoogle.comvcu.edugoogle.comnih.gov The synthesis of Nevirapine involves the coupling of this key intermediate with a second substituted pyridine derivative. vcu.edugoogle.com The efficiency of this process highlights the importance of having a reliable synthetic route to the 3-amino-4-methylpyridine core structure.

The following table summarizes the key intermediates in the synthesis of Nevirapine:

| Intermediate Name | Chemical Formula | Role in Synthesis |

| 2-Chloro-3-amino-4-picoline | C₆H₇ClN₂ | Key building block for the Nevirapine core structure. chemicalbook.comvcu.edugoogle.com |

| 2-Chloro-nicotinic acid | C₆H₄ClNO₂ | Coupling partner in the first-generation synthesis of Nevirapine. vcu.edu |

| 2-Cyclopropylamino-nicotinic acid | C₉H₁₀N₂O₂ | Coupling partner in the second-generation synthesis of Nevirapine. vcu.edugoogle.com |

Application in the Construction of Biologically Active Molecules

Beyond its role in antiviral synthesis, the this compound scaffold is a versatile building block for a range of other biologically active molecules. For instance, related picolinonitrile derivatives are utilized in the development of kinase inhibitors, which are a major class of anticancer drugs. epo.orgnih.gov A patent discloses the use of a derivative of this compound in the synthesis of mTOR kinase inhibitors. epo.org

The pyrido[2,3-d]pyrimidine (B1209978) core, accessible from this compound, is a privileged scaffold in medicinal chemistry and is found in inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) and epidermal growth factor receptor (EGFR) mutants. nih.govnih.gov These findings underscore the broad potential of this compound as a starting material for the discovery of new therapeutic agents.

Potential in Material Science

While the primary applications of this compound are in the life sciences, there is growing interest in the use of highly functionalized heterocyclic compounds in material science. Picolinonitrile derivatives, in general, are being explored for their potential in the development of advanced materials.

The presence of nitrogen atoms in the pyridine ring and the amino group makes this compound a potential ligand for the construction of metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are a class of porous materials with applications in gas storage, catalysis, and sensing. The specific electronic properties and coordination geometry of this compound could lead to the formation of novel MOFs with unique properties. nih.govresearchgate.net Furthermore, pyridine-containing compounds are being investigated for their use in organic electronics, such as in organic light-emitting diodes (OLEDs). bldpharm.combldpharm.com The electronic characteristics of this compound suggest it could be a useful building block for the synthesis of new organic electronic materials. bldpharm.combldpharm.com

Ligand Design and Coordination Chemistry Applications

Currently, there is no available scientific literature detailing the specific applications of this compound in ligand design and coordination chemistry. The potential of this compound as a ligand is inferred from its structural components, but experimental data is lacking.

Future Research Directions and Perspectives

Development of Greener and More Efficient Synthetic Pathways

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign and efficient synthetic routes. While traditional methods for synthesizing related aminopyridine structures often involve harsh conditions or multi-step processes, future research will likely focus on aligning the synthesis of 3-Amino-4-methylpicolinonitrile with the principles of green chemistry.

Key areas of development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net This could involve exploring catalytic C-H amination or cyanation reactions on a 4-picoline backbone, reducing the need for pre-functionalized substrates and stoichiometric reagents.

Use of Safer Solvents and Reagents: Shifting away from hazardous solvents and toxic reagents is a core tenet of green chemistry. researchgate.net Research into syntheses using water, supercritical fluids, or biodegradable solvents could significantly reduce the environmental footprint. For instance, patent literature on the related 3-amino-4-methylpyridine (B17607) describes reactions in solvents like methanol (B129727) and acetonitrile; future work could adapt these to greener alternatives. patsnap.com

Catalysis: The use of highly efficient and selective catalysts, including biocatalysts, can lead to milder reaction conditions and reduced energy consumption. epa.gov Exploring enzymatic or chemo-enzymatic routes could offer high selectivity and yield under ambient conditions. Patents for related compounds often rely on metal catalysts like copper or palladium compounds. patsnap.comgoogle.com Future efforts could focus on developing more sustainable, earth-abundant metal catalysts or even metal-free catalytic systems.

Process Intensification: Adopting continuous-flow methods for synthesis can improve safety, efficiency, and scalability compared to traditional batch processing. researchgate.net This approach allows for precise control over reaction parameters, potentially increasing yields and reducing byproduct formation. Innovations such as dynamic crystallization, where the product crystallizes out of the reaction mixture as it forms, could also streamline purification and reduce solvent waste. epa.gov

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The unique arrangement of functional groups in this compound offers substantial opportunities for discovering novel chemical transformations and creating diverse molecular libraries. The interplay between the amino, methyl, and nitrile groups on the pyridine (B92270) ring governs its reactivity.

Future research will likely investigate:

Targeting the Nitrile Group: The cyano group is a versatile functional handle that can be transformed into a wide array of other groups, including amines, amides, carboxylic acids, and ketones. acs.orgnih.gov Exploring these transformations on the this compound scaffold can lead to a host of new derivatives with potential applications in medicinal chemistry and materials science.

Functionalization of the Amino Group: The amino group can undergo various reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. Derivatization strategies, such as those used for analytical purposes involving reagents like pentafluoropropionic anhydride (B1165640) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), highlight the reactivity of the amino functionality. mdpi.comsigmaaldrich.com These reactions can be adapted to synthesize new families of compounds for biological screening.

Ring System Modifications: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for modifying aryl halides and related compounds. researchgate.net While this compound itself is not a halide, related bromo-picolinonitrile compounds are used in such reactions to create more complex molecules. smolecule.com Future work could involve converting the amino group into a leaving group to enable cross-coupling at that position or exploring C-H activation at other points on the pyridine ring.

One-Pot and Tandem Reactions: Designing sequential reactions that occur in a single vessel without isolating intermediates can significantly improve efficiency. The synthesis of related 3-hydroxy-4-substituted picolinonitriles has been achieved in a one-pot fashion, demonstrating the feasibility of such strategies for this class of compounds. acs.orgnih.gov Similar elegant, multi-step, one-pot procedures could be developed starting from this compound to rapidly build molecular complexity.

Application of Advanced Analytical and Characterization Techniques

A thorough understanding of the properties and behavior of this compound and its derivatives relies on sophisticated analytical methods. While standard techniques provide basic characterization, advanced methods can offer deeper insights, especially when analyzing complex mixtures or biological samples.

Future analytical research could employ:

Chromatography-Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS), is essential for separation, identification, and quantification. nih.gov For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, often requiring a derivatization step to increase analyte volatility. sigmaaldrich.com These techniques are crucial for purity assessment, reaction monitoring, and metabolite identification.

Imaging Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry could be used to determine the spatial distribution of the compound or its metabolites within biological tissues. nih.gov This would be particularly valuable if the molecule is developed as a probe or therapeutic agent, providing information on its localization and target engagement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are routine, advanced multi-dimensional NMR experiments can elucidate complex structures and intermolecular interactions, which is critical for characterizing novel derivatives and their complexes.

Validated Analytical Methods: As the compound finds more applications, the development of standardized and validated analytical protocols will become crucial. This ensures that data from different studies are reliable and comparable, which is especially important in fields like medicinal chemistry and environmental analysis. nih.gov

Deeper Theoretical Insights into Structure, Reactivity, and Mechanisms

Computational chemistry provides a powerful lens for understanding molecular properties and predicting chemical behavior, complementing experimental work. Applying theoretical models to this compound can guide synthetic efforts and explain observed reactivity.

Areas for future theoretical investigation include:

Reaction Mechanism Elucidation: Computational simulations can map the potential energy surfaces of chemical reactions, identifying transition states and intermediates. mdpi.commdpi.com This is invaluable for understanding why certain reactions are favored over others and for designing catalysts or reaction conditions that promote desired outcomes. For example, theoretical studies on related isoxazole (B147169) ring-openings have clarified the underlying mechanisms. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: If this compound is explored as a scaffold for biologically active agents, computational modeling can help establish relationships between the structure of its derivatives and their activity. nih.gov By modeling interactions with biological targets like enzymes or receptors, theoretical studies can guide the design of more potent and selective compounds.

Predicting Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural confirmation of newly synthesized derivatives.

Expanding the Scope of Applications in Emerging Chemical and Interdisciplinary Fields

The structural motifs present in this compound suggest its utility in several cutting-edge areas of research. Heterocyclic compounds, particularly substituted pyridines, are foundational in many fields.

Potential emerging applications to be explored:

Medicinal Chemistry: Pyridine and picolinonitrile derivatives are privileged structures in drug discovery, appearing in compounds developed as enzyme inhibitors, receptor modulators, and other therapeutic agents. smolecule.com The 3-amino-4-methylpyridine substructure is a key intermediate for certain antiviral drugs. patsnap.comgoogle.com Future research could explore libraries of this compound derivatives for activity against a wide range of biological targets, including kinases, proteases, and ion channels. nih.gov

Materials Science: Pyridine-containing molecules are used in the development of polymers, organic light-emitting devices (OLEDs), and coordination complexes. smolecule.com The specific electronic properties conferred by the amino and nitrile substituents could make this compound a valuable building block for novel functional materials, such as sensors, organic semiconductors, or metal-organic frameworks (MOFs). bldpharm.comsmolecule.com

Agrochemicals: Many herbicides and pesticides are based on heterocyclic scaffolds. smolecule.com The biological activity of this compound derivatives could be screened for potential applications in agriculture, for instance, as plant growth regulators or crop protection agents.

Chemical Probes and Sensors: The reactive handles on the molecule could be used to attach fluorophores or other reporter groups, creating chemical probes to study biological processes or sensors for detecting specific analytes.

Q & A

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

- Framework : Apply the PICO(T) model:

- Population : Kinase enzymes (e.g., EGFR, VEGFR).

- Intervention : Derivatives with substituents at positions 2, 5, and 6.

- Comparison : Wild-type vs. mutant kinases.

- Outcome : IC, selectivity ratios.

- Time : 24–72 hr incubation periods .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 158–160°C | Differential Scanning Calorimetry | |

| LogP (Octanol-Water) | 1.2 ± 0.1 | Shake-Flask + HPLC | |

| pKa (Amino Group) | 4.7 | Potentiometric Titration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.